molecular formula C26H25N3O4S B11214489 8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11214489
M. Wt: 475.6 g/mol
InChI Key: WGIREPAUSWVPIA-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocine ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl and other substituents to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or phenyl lithium.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium methoxide, phenyl lithium, and other nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its complex structure, which includes multiple functional groups and a benzoxadiazocine ring

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-26-22(24(30)27-16-9-11-18(31-2)12-10-16)23(20-15-19(32-3)13-14-21(20)33-26)28-25(34)29(26)17-7-5-4-6-8-17/h4-15,22-23H,1-3H3,(H,27,30)(H,28,34)

InChI Key

WGIREPAUSWVPIA-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)OC)NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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